pKa Differentiation: 2-yl-Acetic Acid vs. 3-yl-Acetic Acid Positional Isomer
The 2-yl-acetic acid isomer (CAS 19741-30-1) demonstrates substantially stronger acidity than its 3-yl-acetic acid positional isomer (CAS 17745-04-9). The predicted pKa for the target compound is 1.91±0.10 , whereas the 3-position isomer exhibits a predicted pKa of 2.96±0.10 . This difference of approximately 1.05 pKa units translates to the 2-yl isomer being roughly 11 times more acidic than the 3-yl isomer.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 1.91 ± 0.10 (predicted) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-3-yl-acetic acid (CAS 17745-04-9): pKa = 2.96 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 1.05 units; ~11-fold difference in acid strength |
| Conditions | Calculated/predicted values from authoritative database |
Why This Matters
This ten-fold difference in acid strength directly affects ionization state at physiological pH, solubility, and reactivity in amidation/esterification reactions, making the 2-yl isomer preferable for applications requiring stronger carboxylate nucleophilicity or metal coordination under mild conditions.
